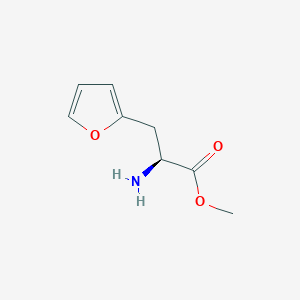

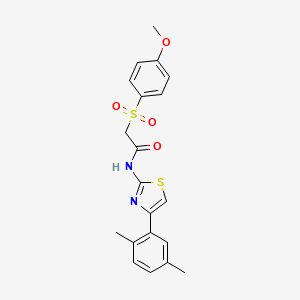

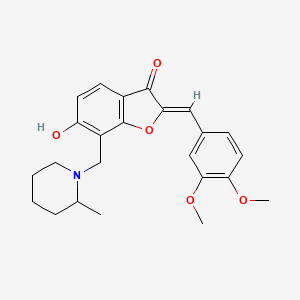

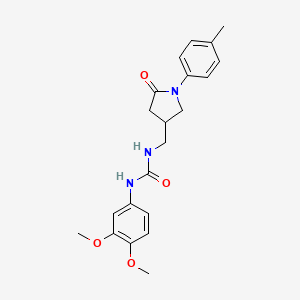

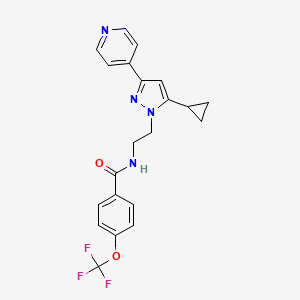

![molecular formula C15H17NO4S B2604374 (1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705497-67-1](/img/structure/B2604374.png)

(1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

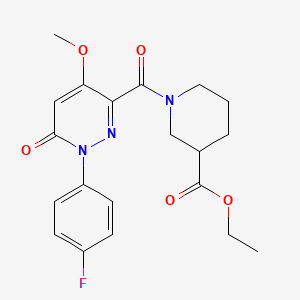

(1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a useful research compound. Its molecular formula is C15H17NO4S and its molecular weight is 307.36. The purity is usually 95%.

BenchChem offers high-quality (1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Antihypertensive Agents

The compound , due to its chiral 2,3-dihydro-1,4-benzodioxane motif, is extensively utilized in medicinal chemistry, particularly in the synthesis of antihypertensive agents. These agents work by blocking alpha-adrenergic receptors, reducing vascular resistance, and thereby lowering blood pressure . The chiral motif’s absolute configuration significantly influences biological activity, with certain configurations exhibiting stronger affinities for the target receptors .

Enzymatic Synthesis: Biocatalysis

In the field of enzymatic synthesis, the compound serves as a substrate for engineered enzymes like Candida antarctica lipase B. Mutants of this enzyme have been developed to catalyze the kinetic resolution of the compound, leading to the production of optically pure enantiomers. This process is crucial for creating compounds with high biological activity and is a step forward in the development of new strategies for enzyme evolution .

Organic Synthesis: Chiral Building Blocks

The compound’s chiral motif is also a valuable building block in organic synthesis. It has been used in palladium-catalyzed intramolecular etherification and O-arylation coupling reactions to produce various biologically active molecules with high enantioselectivity .

Neuropharmacology: Serotonin Receptor Affinity

Some derivatives of the compound have shown affinity towards serotonin receptors, which are implicated in conditions such as schizophrenia, headaches, and nervous breakdowns. This makes the compound a potential candidate for the development of new neuropharmacological drugs .

Natural Product Synthesis: Antihepatotoxic Activities

The compound’s motif is found in natural products like silybin, which is known for its antihepatotoxic activities. This highlights the compound’s relevance in the synthesis of natural product derivatives that can be used in the treatment of liver diseases .

Pharmacology: α-Adrenergic Blocking

Due to its α-adrenergic blocking properties, the compound is used in pharmacology to develop drugs that can treat conditions like hypertension. This application is closely related to its use in medicinal chemistry but focuses more on the pharmacodynamics and pharmacokinetics of the drugs developed from this compound .

Bioactive Compound Development: Antipsychotic and Anxiolytic Properties

The compound’s derivatives have been explored for their antipsychotic and anxiolytic properties, making them valuable in the development of treatments for mental health disorders. The ability to synthesize enantiomerically pure derivatives enhances the therapeutic potential of these compounds .

Catalysis Research: Asymmetric Hydrogenation

In catalysis research, the compound is used in asymmetric hydrogenation reactions, which are essential for producing enantiomerically pure substances. The development of versatile catalyst systems for this purpose has been a significant advancement in the field .

Propiedades

IUPAC Name |

8-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c17-21(18,16-11-2-1-3-12(16)5-4-11)13-6-7-14-15(10-13)20-9-8-19-14/h1-2,6-7,10-12H,3-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEXBXXCWSYODG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

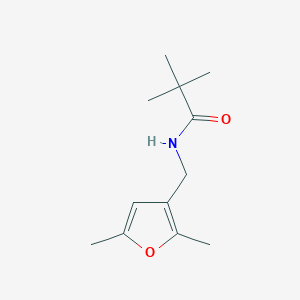

![N-[1-(4-chlorophenyl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2604291.png)

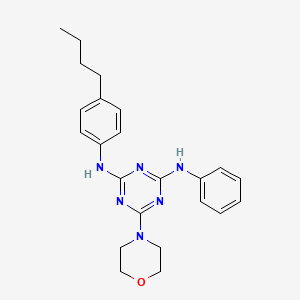

![Tert-butyl N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2604300.png)

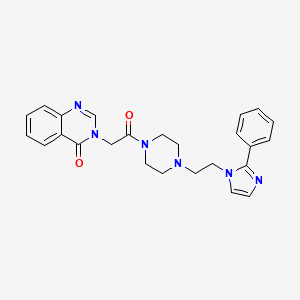

![2-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2604302.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-(2-methoxycarbonylphenyl)sulfonylpiperidine-4-carboxylate](/img/structure/B2604303.png)